molecular formula C19H10F6N2O4S B2493508 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 306977-63-9

3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No. B2493508
CAS RN: 306977-63-9
M. Wt: 476.35
InChI Key: YFQHOHHMTOZRTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes that include nitration, carboxamide formation, and the introduction of trifluoromethyl groups. For instance, a related synthesis involved the reaction of a ferrocenecarboxamide derivative with a technetium compound to yield a novel class of SPECT imaging agents, demonstrating the complex synthesis routes possible for such compounds (Dallagi et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized using techniques such as single-crystal X-ray diffraction, which provides insight into the compound's crystal lattice and molecular geometry. For example, the synthesis and crystal structure of diflunisal carboxamides revealed intermolecular hydrogen bonding stabilizing their packing (Zhong et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving these compounds can vary widely, including desulfurization reactions leading to the formation of new compounds through nucleophilic addition (Argilagos et al., 1998). The presence of functional groups like nitro, phenoxy, and carboxamide significantly influences their reactivity.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior under different conditions. For instance, compounds with similar structures have shown remarkable solvatochromism, changing color in response to solvent polarity, indicating their potential use as probes for investigating solvent environments (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, play a significant role in determining the compound's applications. For example, the synthesis and evaluation of novel triazole derivatives for anthelmintic activity showcase the targeted chemical properties leading to specific biological activities (Namratha et al., 2016).

Scientific Research Applications

  • Synthesis and Crystal Structure Studies : Research has been conducted on compounds structurally related to 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide. For instance, the synthesis and crystal structure of diflunisal carboxamides, which are chemically similar, have been studied (Zhong et al., 2010).

  • Chemical Synthesis and Characterization : There has been work on the synthesis of a series of related compounds, demonstrating the diverse chemical synthesis capabilities involving fluoro and nitro groups (Shukla & Chauhan, 2016).

  • Polymer Research : The synthesis and performance study of related compounds in the development of transparent polyimide films have been explored. This has implications in material science and engineering, particularly in developing materials with specific optical and physical properties (Fu Ju-sun, 2010).

  • Pharmacophore Mapping for Antimicrobial Agents : Some studies have been conducted on compounds with structural similarities, focusing on their potential as antimicrobial agents. This includes evaluating their activity against various bacterial strains, which is crucial in drug development and medicinal chemistry (Bąk et al., 2020).

  • Applications in Polymer Science : There's significant interest in the use of related compounds in synthesizing novel polyamides and polyimides. These materials have applications in microelectronics due to their excellent solubility, thermal stability, and dielectric properties (Li et al., 2009).

Mechanism of Action

properties

IUPAC Name

3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F6N2O4S/c20-18(21,22)10-1-3-11(4-2-10)26-17(28)16-15(7-8-32-16)31-12-5-6-14(27(29)30)13(9-12)19(23,24)25/h1-9H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQHOHHMTOZRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CS2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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